molecular formula C14H15BrN2O2S B4941529 N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide

N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B4941529
M. Wt: 355.25 g/mol
InChI Key: MDNJEJDLYURBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has shown potential as a therapeutic agent in various diseases.

Mechanism of Action

The exact mechanism of action of N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in brain function.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential as a therapeutic agent in various diseases. It has also been shown to exhibit low toxicity in animal studies. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thioamide and allyl bromide in the presence of a base. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-allyl-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S.BrH/c1-2-7-15-14-16-10(9-19-14)13-8-17-11-5-3-4-6-12(11)18-13;/h2-6,9,13H,1,7-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNJEJDLYURBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2COC3=CC=CC=C3O2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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